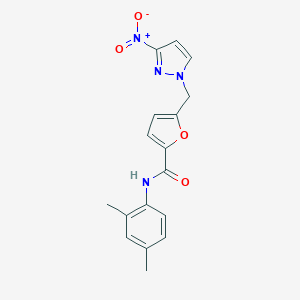![molecular formula C12H9N3O2S2 B213840 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide, also known as MTTF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MTTF is a member of the thiadiazole family, which has been extensively studied for its biological activities.
Mecanismo De Acción
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide's mechanism of action is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins, leading to the inhibition of cell growth and proliferation. 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has been shown to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines, which play a role in the development of inflammation and autoimmune diseases. 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has also been shown to decrease the expression of certain genes involved in cancer cell growth and proliferation. Additionally, 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has been shown to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are numerous future directions for the study of 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide. One direction is to further investigate its potential as a neuroprotective agent for the treatment of neurological disorders. Another direction is to study its potential as an anticancer agent, particularly in combination with other compounds. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and purification methods.
Métodos De Síntesis
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide can be synthesized using a multistep process. The first step involves the synthesis of 2-amino-5-(2-thienyl)-1,3,4-thiadiazole, which is then reacted with furfurylamine to form 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide. The purity and yield of 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide can be improved by recrystallization and chromatography.
Aplicaciones Científicas De Investigación
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antiviral, and anti-inflammatory properties. 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has also been investigated for its ability to inhibit the growth of bacteria and fungi. Additionally, 2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Propiedades
Nombre del producto |
2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide |
|---|---|
Fórmula molecular |
C12H9N3O2S2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-methyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide |
InChI |
InChI=1S/C12H9N3O2S2/c1-7-8(4-5-17-7)10(16)13-12-15-14-11(19-12)9-3-2-6-18-9/h2-6H,1H3,(H,13,15,16) |
Clave InChI |
VQJZHNAEDKHXAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NC2=NN=C(S2)C3=CC=CS3 |
SMILES canónico |
CC1=C(C=CO1)C(=O)NC2=NN=C(S2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)


![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)




![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)